17,20-Dimethylisocarbacyclin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

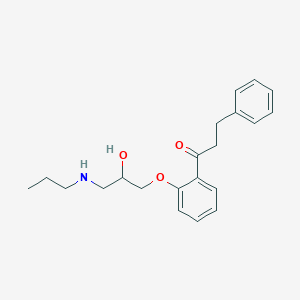

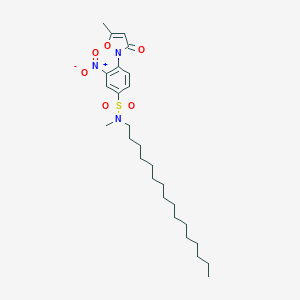

17,20-Dimethylisocarbacyclin (DMIC) is a synthetic analogue of prostacyclin, a potent vasodilator and platelet aggregation inhibitor. DMIC has been studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, ischemia-reperfusion injury, and thrombosis.

Mécanisme D'action

17,20-Dimethylisocarbacyclin activates the prostacyclin receptor, which is a G protein-coupled receptor that activates adenylate cyclase and increases intracellular cyclic AMP levels. This leads to vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. 17,20-Dimethylisocarbacyclin also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which has anti-inflammatory and anti-cancer effects.

Effets Biochimiques Et Physiologiques

17,20-Dimethylisocarbacyclin has been shown to reduce blood pressure in animal models of hypertension. 17,20-Dimethylisocarbacyclin also improves myocardial ischemia-reperfusion injury by reducing infarct size and improving cardiac function. 17,20-Dimethylisocarbacyclin inhibits platelet aggregation by activating the prostacyclin receptor. 17,20-Dimethylisocarbacyclin also inhibits smooth muscle cell proliferation, which may be beneficial in the prevention of restenosis after angioplasty. 17,20-Dimethylisocarbacyclin has anti-inflammatory effects by activating PPARγ and inhibiting NF-κB signaling. 17,20-Dimethylisocarbacyclin has also been shown to have anti-cancer effects in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

17,20-Dimethylisocarbacyclin is a synthetic analogue of prostacyclin, which has a short half-life in vivo. 17,20-Dimethylisocarbacyclin has a longer half-life than prostacyclin, which may make it more suitable for therapeutic applications. 17,20-Dimethylisocarbacyclin is also more stable than prostacyclin, which can degrade rapidly in solution. However, 17,20-Dimethylisocarbacyclin is not commercially available and must be synthesized in the laboratory. 17,20-Dimethylisocarbacyclin is also expensive to synthesize and may not be feasible for large-scale production.

Orientations Futures

For 17,20-Dimethylisocarbacyclin research include the development of more efficient synthesis methods, the evaluation of 17,20-Dimethylisocarbacyclin in clinical trials for cardiovascular diseases, and the investigation of 17,20-Dimethylisocarbacyclin for its potential anti-inflammatory and anti-cancer effects. 17,20-Dimethylisocarbacyclin may also be studied for its potential applications in other diseases, such as pulmonary hypertension and renal disease.

Méthodes De Synthèse

17,20-Dimethylisocarbacyclin can be synthesized by the reaction of prostacyclin with methyl iodide in the presence of a base. The reaction yields a mixture of isomers, which can be separated by chromatography. The final product is a white crystalline powder.

Applications De Recherche Scientifique

17,20-Dimethylisocarbacyclin has been studied for its potential therapeutic applications in cardiovascular diseases. In animal models, 17,20-Dimethylisocarbacyclin has been shown to reduce blood pressure, improve myocardial ischemia-reperfusion injury, and inhibit platelet aggregation. 17,20-Dimethylisocarbacyclin has also been studied for its potential anti-inflammatory and anti-cancer effects.

Propriétés

Numéro CAS |

122168-74-5 |

|---|---|

Nom du produit |

17,20-Dimethylisocarbacyclin |

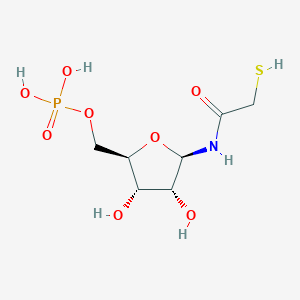

Formule moléculaire |

C22H36O4 |

Poids moléculaire |

364.5 g/mol |

Nom IUPAC |

5-[(3aR,5S,6S,6aR)-5-hydroxy-6-[(E,3R)-3-hydroxynon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |

InChI |

InChI=1S/C22H36O4/c1-2-3-4-5-9-18(23)11-12-19-20-14-16(8-6-7-10-22(25)26)13-17(20)15-21(19)24/h11-13,17-21,23-24H,2-10,14-15H2,1H3,(H,25,26)/b12-11+/t17-,18-,19+,20-,21+/m1/s1 |

Clé InChI |

YEZIMJFDHJLYCT-DLPDBRSHSA-N |

SMILES isomérique |

CCCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1CC(=C2)CCCCC(=O)O)O)O |

SMILES |

CCCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |

SMILES canonique |

CCCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |

Synonymes |

17,20-dimethylisocarbacyclin TEI 9063 TEI-9063 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.